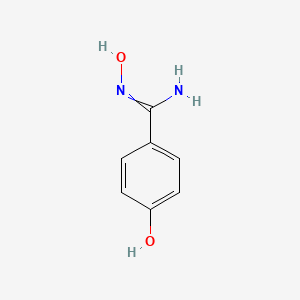

4,N-Dihydroxy-benzamidine

Description

Defining 4,N-Dihydroxy-benzamidine as a Substituted Benzamidoxime (B57231)

This compound is a distinct organic compound characterized by a benzamidine (B55565) core structure. This core consists of a benzene (B151609) ring substituted with an amidine group (-C(=NH)NH2). The "4,N-Dihydroxy" designation specifies the presence of two hydroxyl (-OH) groups. One is attached to the fourth carbon atom of the benzene ring, and the other is bonded to one of the nitrogen atoms of the amidine group. This specific arrangement of functional groups imparts particular chemical properties to the molecule. The U.S. Environmental Protection Agency provides key structural and identifying information for this compound. epa.gov

Table 1: Chemical and Structural Information for this compound

| Property | Value |

| IUPAC Name | 4,N-dihydroxybenzamidine |

| CAS Number | 49787-00-0 epa.gov |

| Molecular Formula | C7H8N2O2 |

| Molecular Weight | 152.15 g/mol |

| Canonical SMILES | C1=CC(=CC=C1C(=N)NO)O |

This table presents fundamental identifiers and properties of this compound.

Significance of Benzamidoximes in Medicinal Chemistry and Chemical Biology

Benzamidoximes, the chemical class to which this compound belongs, are of considerable interest in the fields of medicinal chemistry and chemical biology. Their structural scaffold has proven to be a valuable component in the design of various biologically active molecules.

One area of significance is their role as inhibitors of enzymes. For instance, benzamidine and its derivatives are recognized for their ability to inhibit serine proteases, a class of enzymes involved in numerous physiological and pathological processes. ontosight.ai This inhibitory action is a key focus of research for developing treatments for diseases where serine protease activity is dysregulated. ontosight.ai

Furthermore, benzamidoxime derivatives have been investigated for their potential in immuno-oncology. Some have been identified as ligands for Programmed Death-Ligand 1 (PD-L1), a crucial target in cancer immunotherapy. nih.gov The ability of these compounds to bind to PD-L1, particularly in a pH-dependent manner, opens up new avenues for the development of small-molecule cancer therapeutics. nih.gov The acidic tumor microenvironment can be exploited by benzamidoxime derivatives that show increased binding affinity at lower pH, potentially leading to more targeted cancer cell inhibition. nih.gov

The versatility of the benzamidoxime scaffold is also evident in its use as a prodrug. A prodrug is an inactive or less active molecule that is converted into an active drug within the body. N,N'-dihydroxyamidines, including N,N'-dihydroxybenzamidine, have been explored as a prodrug strategy to enhance the oral bioavailability of amidine-containing drugs. nih.govacs.orgacs.org The highly basic nature of amidines often leads to poor absorption from the gastrointestinal tract; however, their N-hydroxylated derivatives, being less basic, can be more readily absorbed and subsequently converted to the active amidine form. google.com

Overview of Research Trajectories for this compound and Analogues

Research involving this compound and its analogues is multifaceted, exploring their synthesis, biological activities, and potential therapeutic applications.

A significant research trajectory focuses on the synthesis of novel benzamidine derivatives and the exploration of their structure-activity relationships (SAR). nih.gov For example, studies have involved the synthesis of benzamidine derivatives with varying linker lengths and cationic groups to investigate their efficacy as inhibitors of the trypanosome alternative oxidase (TAO), a validated drug target in African trypanosomes. nih.govacs.orgcsic.es These studies have shown that modifications to the "tail" region of the molecule can significantly impact its inhibitory activity. nih.gov

Another area of active investigation is the development of benzamidine analogues as antimicrobial agents. Novel imino bases of benzamidine have been synthesized and tested for their activity against pathogens responsible for periodontitis. nih.govresearchgate.net These studies have demonstrated that certain benzamidine derivatives exhibit significant antimicrobial activity with low cytotoxicity, suggesting their potential as new antibiotics. nih.govresearchgate.net

The prodrug potential of N-hydroxylated benzamidines continues to be a key research focus. Studies have demonstrated that N,N'-dihydroxybenzamidine can be effectively absorbed orally and rapidly converted to the active drug, benzamidine. acs.orggoogle.com This approach has shown promise for improving the bioavailability of amidine-based drugs. nih.govacs.orgacs.org In vivo studies have shown that the bioavailability of benzamidine after oral administration of N,N'-dihydroxybenzamidine is significantly higher than that of benzamidine itself. acs.orgacs.org

The exploration of benzamidine derivatives in other therapeutic areas is also ongoing. For instance, some benzamidoxime derivatives have been found to inhibit the adhesion of white blood cells to vascular endothelial cells, suggesting their potential as anti-inflammatory agents. google.com Additionally, the broader class of benzimidazole (B57391) derivatives, which share structural similarities, has been extensively studied for their interactions with DNA and their potential as anticancer agents. nih.gov

Table 2: Research Highlights of Benzamidine Analogues

| Research Area | Key Findings |

| Immuno-Oncology | Benzamidoxime derivatives identified as pH-dependent PD-L1 ligands. nih.gov |

| Antiparasitic Agents | Benzamidine-based compounds show inhibitory activity against trypanosome alternative oxidase. nih.govcsic.es |

| Antimicrobial Agents | Novel imino bases of benzamidine exhibit significant activity against periodontitis-causing pathogens. nih.govresearchgate.net |

| Prodrug Development | N,N'-dihydroxybenzamidine demonstrates improved oral bioavailability of benzamidine. nih.govacs.orgacs.org |

| Anti-inflammatory | Benzamidoxime derivatives show potential in inhibiting leukocyte adhesion. google.com |

This table summarizes key research findings for analogues of this compound across various fields.

Structure

3D Structure

Properties

IUPAC Name |

N',4-dihydroxybenzenecarboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c8-7(9-11)5-1-3-6(10)4-2-5/h1-4,10-11H,(H2,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJFXWNSNMVKGNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=NO)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of 4,n Dihydroxy Benzamidine and Benzamidoxime Based Compounds As Enzyme Inhibitors

Inhibition of Serine Proteases by Benzamidoxime (B57231) and Benzamidine (B55565) Scaffolds

The benzamidine moiety is a well-established structural motif in the design of inhibitors for trypsin-like serine proteases. nih.gov Its positively charged amidinium group serves as an effective mimic of the side chains of arginine and lysine, which are the natural substrates for this enzyme family. This allows benzamidine-based inhibitors to bind with high affinity to the enzyme's active site. nih.govnih.gov

Benzamidine and its derivatives are recognized as reversible, competitive inhibitors of trypsin and similar serine proteases. sigmaaldrich.comchegg.com The mechanism of competitive inhibition involves the inhibitor molecule binding directly to the active site of the enzyme, thereby preventing the natural substrate from binding. taylorandfrancis.com The effectiveness of the inhibition is determined by the inhibitor's affinity for the active site, quantified by the inhibition constant (Kᵢ).

The inhibitory action of benzamidine against trypsin is a classic example of active-site-directed inhibition. nih.gov The benzamidine molecule fits into the S1 specificity pocket of the trypsin active site. scielo.br A key interaction is the formation of a salt bridge between the positively charged amidinium group of the inhibitor and the negatively charged carboxylate side chain of the Aspartate-189 residue located at the bottom of the S1 pocket. nih.govacs.org This electrostatic interaction is a primary driver of the binding affinity. scielo.br Additionally, the aromatic ring of benzamidine engages in hydrophobic interactions within the specificity pocket, further stabilizing the enzyme-inhibitor complex. scielo.br Molecular dynamics simulations have provided a detailed view of this binding process, showing how benzamidine navigates the enzyme's surface before settling into the active site.

The potency of benzamidine-based inhibitors can be modulated by altering their structure. Multivalent inhibitors, where multiple benzamidine units are connected by linkers, have been shown to exhibit enhanced inhibitory effects due to an avidity effect, which involves a higher probability of binding and rebinding to the enzyme. nih.gov

Table 1: Inhibition Constants (Kᵢ) of Benzamidine-Based Compounds against Trypsin

| Compound | Kᵢ (µM) | Inhibition Type | Source |

| Benzamidine | 35 | Reversible | caymanchem.com |

| Benzamidine | 18.4 | Competitive | scielo.br |

| 4-Aminobenzamidine (B1203292) | 146 | Competitive | nih.gov |

The benzamidine scaffold is also a key component in inhibitors targeting serine proteases of the blood coagulation cascade, such as thrombin and Factor Xa. acs.orgnih.gov These enzymes have substrate specificities similar to trypsin, recognizing arginine residues at their cleavage sites. Synthetic inhibitors containing amidine derivatives have been developed to modulate their activity. nih.gov

The potency of benzamidine derivatives against thrombin is influenced by the physicochemical properties of substituents on the benzamidine ring. For instance, the hydrophobicity of the substituent has been shown to be a key factor in the thrombin-benzamidine interaction. Benzamidine itself is a reversible inhibitor of thrombin and plasmin. caymanchem.com More complex bisbenzamidine structures have been developed that show notable affinity for thrombin. nih.gov These compounds are designed to interact with both the S1 pocket and other subsites (S3/S4) of the enzyme, leading to higher potency and selectivity. nih.gov

The development of specific inhibitors for coagulation factors is crucial for anticoagulant therapies. While many small molecule inhibitors based on the benzamidine scaffold have shown efficacy, a common challenge is achieving high specificity for the target enzyme (e.g., Factor VIIa or Factor Xa) without inhibiting other essential serine proteases like thrombin. nih.gov

Table 2: Inhibition Constants (Kᵢ) of Benzamidine against Coagulation Factors

| Enzyme | Kᵢ (µM) | Source |

| Thrombin | 220 | caymanchem.com |

| Plasmin | 350 | caymanchem.com |

| Factor Xa | 0.4 (Compound 1, a bis-benzamidine) | acs.org |

The inhibitory activity of benzamidine-based compounds extends to other physiologically important serine proteases, including matriptase and kallikreins.

Matriptase: This transmembrane serine protease is involved in tissue remodeling and is considered a target in cancer therapy. acs.orgresearchgate.net Benzamidine binds to the S1 pocket of matriptase, forming a salt-bridge with the Asp189 residue, similar to its interaction with trypsin. acs.org However, benzamidine itself is a relatively weak inhibitor. acs.org Structure-based design has led to the development of more potent pyridyl bis(oxy)benzamidine and bisbenzamidine derivatives with Kᵢ values in the nanomolar to low micromolar range. acs.orgnih.gov These optimized compounds achieve higher potency and selectivity by engaging with regions of the enzyme beyond the S1 pocket. acs.org

Kallikreins: This group of serine proteases plays roles in inflammation and blood pressure regulation. Benzamidine derivatives are effective inhibitors of plasma kallikrein. nih.gov Studies have shown that benzamidine and 4-aminobenzamidine act as competitive inhibitors of human tissue kallikrein (hK1). nih.gov More complex derivatives, such as those based on Nα-arylsulfonylated 3-amidinophenylalanine, have been developed as highly potent and selective plasma kallikrein inhibitors with Kᵢ values in the sub-micromolar range. nih.gov Research into benzamidine-containing inhibitors for kallikrein-related peptidase 6 (KLK6), a target for neurological diseases, is also an active area. researchgate.net

Table 3: Inhibition Constants (Kᵢ) of Benzamidine Derivatives against Matriptase and Kallikrein

| Enzyme | Inhibitor | Kᵢ (µM) | Source |

| Matriptase | Benzamidine | ≈ 400 | acs.org |

| Matriptase | Compound 1 (pyridyl bis(oxy)benzamidine) | 9.6 | acs.org |

| Matriptase | Optimized pyridyl bis(oxy)benzamidine | 0.04 | acs.org |

| Human Tissue Kallikrein (hK1) | Benzamidine | 1,098 | nih.gov |

| Human Tissue Kallikrein (hK1) | 4-Aminobenzamidine | 146 | nih.gov |

| Plasma Kallikrein | Nipecotic acid derivative | 0.1 - 1.0 | nih.gov |

Targeting Trypanosome Alternative Oxidase (TAO) by Benzamidine/Amidoxime (B1450833) Derivatives

The Trypanosome Alternative Oxidase (TAO) is a key enzyme in the energy metabolism of the bloodstream form of Trypanosoma brucei, the parasite responsible for Human African Trypanosomiasis (sleeping sickness). cambridge.orgnih.gov TAO functions as a terminal oxidase in the parasite's mitochondrial respiratory chain, reoxidizing NADH produced during glycolysis. nih.gov This enzyme is essential for the parasite's survival. cambridge.org

Crucially, TAO is absent from mammalian host cells, which rely on a different cytochrome-based respiratory chain. dundee.ac.ukst-andrews.ac.uk This fundamental difference makes TAO a highly attractive and validated target for the development of selective anti-trypanosomal drugs. nih.govcambridge.org Inhibiting TAO disrupts the parasite's energy production, leading to its death, with minimal expected toxicity to the human host. cambridge.orgnih.gov

The development of TAO inhibitors has focused on molecules that can effectively interact with the enzyme's active site, which is located at the interface of the inner mitochondrial membrane. nih.gov Many potent inhibitors consist of two main parts: a "head" group that interacts with the enzyme's active site and a "tail" group, often a lipophilic cation, that targets the molecule to the mitochondrion. nih.govnih.gov

Structure-activity relationship (SAR) studies have been instrumental in optimizing these inhibitors. nih.govnih.gov Benzamidinium cations have been investigated as the mitochondrion-targeting "tail" group. nih.govacs.org These cationic groups are thought to accumulate in the parasite's mitochondrial matrix. nih.gov Research has explored how modifications, such as the length of the methylene (B1212753) linker connecting the benzamidine "tail" to the inhibitor "head" (often a 2,4-dihydroxy-6-methylbenzoic acid scaffold), affect inhibitory activity. nih.govacs.org

Table 4: Inhibitory Activity (IC₅₀) of Benzamidine-Based Compounds against TAO

| Compound | Description | IC₅₀ (µM) | Source |

| 7b | Uncharged 4-cyanophenoxy analogue (C-6 linker) | 1.52 | nih.gov |

| 7d | Uncharged 4-cyanophenoxy analogue (C-14 linker) | 16.4 | nih.gov |

Modulation of Protein Aggregation by Benzamidoxime Analogues

The misfolding and subsequent aggregation of proteins is a hallmark of numerous debilitating human diseases, including neurodegenerative disorders and certain types of amyloidosis. Benzamidoxime and its analogues have emerged as a class of small molecules with the potential to interfere with these pathological processes. Research in this area has particularly focused on their ability to inhibit the aggregation of proteins prone to forming amyloid fibrils, such as lysozyme (B549824).

Research into Human Lysozyme Aggregation Inhibition

While direct studies on 4,N-Dihydroxy-benzamidine's effect on human lysozyme (HL) aggregation are not extensively documented in publicly available research, investigations into the closely related compound, benzamidine, offer significant insights. Benzamidine has been shown to effectively inhibit the fibrillation of human lysozyme, a protein associated with a hereditary form of systemic amyloidosis.

Multiple biophysical assays have demonstrated that benzamidine can prevent the formation of amyloid fibrils from HL in a concentration-dependent manner. Techniques such as Thioflavin T (ThT) fluorescence assays, which detect the formation of amyloid fibrils, have shown a significant reduction in fibril formation in the presence of benzamidine. Furthermore, microscopy analyses, including transmission electron microscopy (TEM), have visually confirmed that benzamidine treatment leads to a decrease in the number and length of HL fibrils.

These findings suggest that benzamidoxime analogues, by virtue of their structural similarity to benzamidine, represent a promising avenue for the development of therapeutic agents aimed at preventing lysozyme amyloidosis and potentially other protein aggregation diseases.

Molecular Mechanisms of Anti-Amyloidogenic Activity

The anti-amyloidogenic activity of benzamidine against human lysozyme is attributed to its direct interaction with the protein, which stabilizes the native conformation and inhibits the conformational changes required for aggregation. Molecular docking and dynamics simulations have provided a detailed picture of this interaction at the atomic level.

Benzamidine has been found to bind to the active site of human lysozyme. This binding is stabilized by a network of hydrogen bonds and hydrophobic interactions with key amino acid residues within the binding pocket. By occupying the active site, benzamidine is thought to restrict the flexibility of the protein, thereby increasing the energy barrier for the misfolding and unfolding events that initiate the aggregation cascade.

The interaction of benzamidine with HL has been shown to interfere with both the nucleation and elongation phases of fibril formation. This suggests a multi-faceted mechanism of inhibition, where the compound not only prevents the initial formation of aggregation-prone species but also hinders the growth of existing amyloid fibrils. The stabilization of the native state of lysozyme by benzamidine is a key molecular mechanism underlying its ability to prevent the pathological aggregation of this protein.

Other Investigated Biological Activities and Associated Mechanisms

Beyond their potential in combating protein aggregation diseases, benzamidoxime and its analogues have been explored for other therapeutic applications, including their use as antimicrobial and bioreductive agents.

Antimicrobial Activity against Specific Pathogens (e.g., Periodontal Disease Triggering Pathogens)

Benzamidine derivatives have demonstrated notable antimicrobial activity against pathogens implicated in periodontal disease, a chronic inflammatory condition affecting the tissues surrounding the teeth. One of the primary targets of these compounds is Porphyromonas gingivalis, a keystone pathogen in the development and progression of periodontitis.

The antimicrobial mechanism of benzamidine analogues against P. gingivalis is multifaceted. These compounds have been shown to inhibit the activity of gingipains, a class of virulence factors produced by the bacterium that play a crucial role in tissue destruction and evasion of the host immune system. By inhibiting these enzymes, benzamidine derivatives can significantly reduce the pathogenic potential of P. gingivalis.

In addition to their effects on virulence factors, some benzamidine analogues have been found to directly inhibit the growth of P. gingivalis and other periodontal pathogens. Studies have reported Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for novel benzamidine derivatives against a range of oral bacteria, indicating their potential for direct antibacterial action. dntb.gov.uaresearchgate.netmdpi.comnih.govnih.govnih.gov The ability of these compounds to target both the viability and virulence of key periodontal pathogens makes them attractive candidates for the development of new therapeutic strategies for the management of periodontal disease.

Below is a table summarizing the antimicrobial activity of some novel benzamidine analogues against periodontal pathogens, as reported in a recent study.

| Compound | P. gingivalis MIC (µg/mL) | S. aureus MIC (µg/mL) | S. epidermidis MIC (µg/mL) | P. aeruginosa MIC (µg/mL) |

| Compound 2 | 62.5 | 125 | 52.08 | 62.5 |

| Compound 4a | 31.25 | 62.5 | 31.25 | 31.25 |

| Compound 4b | 31.25 | 62.5 | 62.5 | 31.25 |

| Compound 4c | 62.5 | 125 | 62.5 | 62.5 |

Data sourced from a study on novel benzamidine analogues. researchgate.net

Bioreductive Activity in Hypoxic Environments (e.g., in Tumor Cell Models)

The hypoxic microenvironment of solid tumors, characterized by low oxygen levels, presents a significant challenge to conventional cancer therapies but also offers a unique opportunity for the development of targeted prodrugs. Hypoxia-activated prodrugs (HAPs) are compounds that are selectively activated under hypoxic conditions to release a cytotoxic agent, thereby targeting tumor cells while sparing healthy, well-oxygenated tissues.

While specific studies on the bioreductive activity of this compound in hypoxic tumor models are limited, the chemical structure of benzamidoximes suggests their potential as HAPs. The amidoxime group can undergo enzymatic reduction under hypoxic conditions, leading to the formation of the corresponding amidine. This bio-reduction can be exploited as a trigger mechanism for drug release.

The general principle behind this approach involves designing a prodrug where a cytotoxic "warhead" is masked by a hypoxia-sensitive moiety, such as a nitroaromatic group linked to a benzamidoxime. In the low-oxygen environment of a tumor, reductase enzymes can reduce the nitro group, initiating a cascade of reactions that ultimately cleaves the molecule and releases the active drug. This targeted drug delivery strategy has the potential to enhance the therapeutic index of anticancer agents and overcome some of the limitations of traditional chemotherapy. Further research is warranted to explore the potential of this compound and other benzamidoxime derivatives as bioreductive prodrugs for cancer therapy.

Structure Activity Relationship Sar Studies of 4,n Dihydroxy Benzamidine and Its Analogues

Identification of Key Structural Determinants for Enzyme Inhibition Potency

The benzamidine (B55565) moiety is a well-established pharmacophore that serves as a potent mimetic of arginine, enabling it to effectively target the S1 pocket of trypsin-like serine proteases. nih.gov The positively charged amidinium group forms a key salt bridge with a conserved aspartate residue (Asp189 in trypsin) at the bottom of this pocket, anchoring the inhibitor to the active site. nih.gov Consequently, the presence of the benzamidine group is a primary determinant of inhibitory activity against this class of enzymes. nih.gov

Furthermore, the context of the target enzyme is paramount. In the case of Trypanosome Alternative Oxidase (TAO), a diiron-containing protein, the key structural determinants differ from those for serine proteases. Here, a 2,4-dihydroxy-6-methylbenzoic acid scaffold has been identified as a potent "head" group for TAO inhibitors. nih.gov The combination of this headgroup with a lipophilic cationic "tail" results in nanomolar inhibition. nih.gov

The following table provides a glimpse into the inhibitory potency of some benzamidine derivatives against the serine protease acrosin:

| Compound | Ki (M) |

| Benzamidine | 4.0 x 10⁻⁶ |

| α-(4-amidino-2,6-diiodophenoxy)-3-nitrotoluene | 4.5 x 10⁻⁸ |

This table illustrates the significant impact of structural modifications on the inhibitory potency of benzamidine derivatives against acrosin.

Impact of Substituents on the Aromatic Ring and Amidoxime (B1450833) Moiety on Activity

Substituents on the aromatic ring of benzamidine derivatives have a profound impact on their inhibitory activity, primarily through hydrophobic and electronic interactions with the enzyme's active site. nih.gov The nature and position of these substituents can fine-tune the binding affinity and selectivity of the inhibitor.

For serine proteases like thrombin, plasmin, and C1s, the hydrophobicity of the substituent on the benzamidine ring is a key factor influencing inhibitory potency. nih.gov Generally, more hydrophobic substituents lead to stronger inhibition of thrombin. nih.gov In the case of plasmin and C1s, both electron-donating properties and hydrophobicity of the substituent contribute to enhanced binding. nih.gov This suggests that the binding pockets of these enzymes have distinct microenvironments that can be exploited by appropriately substituted inhibitors.

The amidoxime moiety (-C(=NOH)NH2) in compounds like 4,N-dihydroxy-benzamidine often serves as a prodrug form of the corresponding amidine. researchgate.net This strategy can enhance oral bioavailability. Once administered, the amidoxime can be metabolically converted to the active amidine in vivo. The N-hydroxy group can also influence the compound's physicochemical properties, such as its pKa, which in turn affects its membrane permeability and target engagement.

The table below presents data on the inhibition of various serine proteases by substituted benzamidines, illustrating the influence of aromatic substituents:

| Enzyme | Effect of Substituent on Inhibition |

| Thrombin | Primarily affected by the hydrophobicity of the substituent. |

| Plasmin | Affected by both electron donation from and hydrophobicity of the substituent. |

| C1s | Similar to plasmin, affected by both electron donation and hydrophobicity. |

| Trypsin | Shows a more complex interaction dependent on molar refractivity and molecular weight. |

This table summarizes the influence of substituent properties on the inhibitory activity of benzamidines against different human serine proteases. nih.gov

Role of Linker Modifications and Cationic Groups in Modulating Biological Effects (e.g., TAO Inhibitors)

In the design of inhibitors targeting intracellular enzymes like the Trypanosome Alternative Oxidase (TAO), which is located in the mitochondrial inner membrane, the incorporation of linkers and cationic groups is a critical strategy. nih.gov These modifications are designed to direct the inhibitor to its target and to optimize its interaction with the enzyme's binding site.

The length and composition of the linker that connects the core inhibitor scaffold to a cationic group can significantly impact the biological activity. For a series of TAO inhibitors, it was observed that the length of a methylene (B1212753) linker played a crucial role in their trypanocidal activity. nih.gov Generally, a linker of 12 carbons resulted in the lowest EC50 values against T. brucei. nih.gov Compounds with shorter linkers (e.g., 3 carbons) were either poorly active or inactive. nih.gov This suggests that an optimal linker length is required to position the inhibitor correctly within the enzyme's active site or to facilitate its passage across biological membranes to reach the target.

The following table showcases the effect of linker length and the nature of the cationic headgroup on the anti-trypanosomal activity of a series of TAO inhibitors.

| Compound | Linker Length (n) | Cationic Group | EC50 against T. brucei (μM) |

| 1a | 3 | Benzamidinium | >200 |

| 1c | 12 | Benzamidinium | <4 |

| 2c | 12 | 2-phenylimidazolin-3-ium | 1.72 |

| 3c | 12 | 2-(phenylamino)imidazolin-3-ium | <4 |

| 8a | 3 | N-hydroxyamidine | >200 |

| 8c | 12 | N-hydroxyamidine | 108.9 |

This table demonstrates the critical role of an optimal linker length (n=12) and the nature of the cationic group in determining the trypanocidal activity of these TAO inhibitors. nih.gov

Structure-Based Design Principles for Benzamidoxime (B57231) Optimization

Structure-based drug design is a powerful strategy for the optimization of benzamidoxime inhibitors. This approach relies on the three-dimensional structure of the target enzyme to guide the design of more potent and selective compounds. By understanding the molecular interactions between the inhibitor and the enzyme's active site, medicinal chemists can make rational modifications to the inhibitor's structure to improve its binding affinity and other pharmacological properties. nih.govnih.gov

A key tool in structure-based design is molecular docking, which predicts the preferred orientation of a ligand when bound to a receptor. nih.gov For benzamidine derivatives, docking studies can help to visualize how the amidine group interacts with the S1 pocket of serine proteases and how different substituents on the aromatic ring can be accommodated within the binding site. nih.gov This information can then be used to design new analogues with improved complementary to the enzyme's surface.

For example, in the development of TAO inhibitors, a model of the enzyme's active site has been used to rationalize the observed SAR. researchgate.net These models have shown that a methylene linker engages in hydrophobic interactions within a hydrophobic region of the enzyme cavity, while the cationic group can extend into the solvent. researchgate.net This understanding allows for the design of new inhibitors with modified linkers and cationic groups that are predicted to have improved interactions with the enzyme.

The principles of structure-based design also extend to the optimization of the benzamidoxime moiety itself. By considering the metabolic conversion of the amidoxime to the active amidine, it is possible to design prodrugs with improved pharmacokinetic properties. Furthermore, computational methods can be used to predict the electronic properties of different substituted benzamidoximes, which can influence their reactivity and binding affinity. jocpr.com

The iterative process of structure-based design, involving computational modeling, chemical synthesis, and biological evaluation, has proven to be a highly effective approach for the optimization of benzamidoxime inhibitors. This strategy has the potential to lead to the development of new therapeutic agents with improved efficacy and safety profiles.

Computational Approaches in 4,n Dihydroxy Benzamidine and Benzamidoxime Research

Molecular Docking and Scoring for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is crucial for understanding the binding modes of benzamidoxime (B57231) derivatives and for identifying key interactions that contribute to their biological activity. The process involves placing the ligand into the binding site of a protein and evaluating the interaction using a scoring function, which estimates the binding affinity. mdpi.com

In studies involving benzamidoxime derivatives, molecular docking has been successfully used to elucidate their interactions with protein targets like PD-L1. nih.gov For instance, the binding mode of a potent benzamidoxime derivative, VIS1201, was analyzed, revealing crucial hydrogen bonds. nih.gov The oxime and phenolic groups were found to form hydrogen bonds with amino acid residues such as Tyr56 and Gln66, while an electrostatically enhanced hydrogen bond was observed between the positively charged oxime nitrogen and the side chain of Asp122. nih.gov Such detailed interaction mapping is fundamental to structure-activity relationship (SAR) studies. nih.gov

Docking software, often described as a virtual lab, provides atomic-level insights into ligand-receptor interactions, including the identification of interacting groups and potential hydrogen bonds. mdpi.com The output, typically a docking score, helps in ranking compounds and prioritizing them for further investigation. mdpi.com

Table 1: Example of Molecular Docking Interactions for a Benzamidoxime Derivative

| Interacting Ligand Group | Protein Residue | Type of Interaction |

|---|---|---|

| Oxime Group | Tyr56, Gln66 | Hydrogen Bond |

| Positively Charged Oxime Nitrogen | Asp122 | Electrostatic Hydrogen Bond |

*This table is illustrative of typical interactions identified through molecular docking studies as described in the literature. nih.gov *

Molecular Dynamics Simulations for Conformational Dynamics and Binding Stability

While molecular docking provides a static picture of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational changes and stability of the complex over time. youtube.com MD simulations have become an essential tool for studying biomolecular structure and dynamics with high resolution. youtube.com This technique involves calculating the trajectory of atoms and molecules by solving Newton's equations of motion, providing insights into the flexibility of the protein, the movement of the ligand within the binding pocket, and the role of solvent molecules. nih.govdntb.gov.ua

For compounds related to benzamidoxime, such as benzamidine (B55565), MD simulations have been used to reconstruct the entire binding process with enzymes like trypsin. nih.gov These simulations can reveal metastable intermediate states and the precise kinetic pathways of inhibitor binding, moving from the solvent to the final bound state. nih.gov Such studies have successfully estimated the standard free energy of binding (ΔG°) and kinetic constants like k-on and k-off, which are crucial for understanding the thermodynamics and kinetics of the interaction. nih.gov

MD simulations are also critical for validating the stability of a docked pose. mdpi.com After a docking procedure identifies a potential binding mode, a subsequent MD simulation can assess whether the ligand remains stably bound in the active site or if it dissociates, thus providing a more rigorous evaluation of the compound's potential. mdpi.comscispace.com The stability of the complex is often analyzed by monitoring the root-mean-square deviation (RMSD) of the ligand and protein over the simulation time. researchgate.net

Quantum Chemical Calculations (e.g., DFT) for Electronic Properties and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties and reactivity of molecules like 4,N-Dihydroxy-benzamidine. nih.gov DFT is used to determine ground state geometries, electronic structures, and other molecular properties. nih.govresearchgate.net

A key application of DFT in this context is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter that indicates the chemical stability and reactivity of the molecule; a smaller gap generally implies higher reactivity. scispace.combiointerfaceresearch.com This analysis can explain intramolecular charge transfer possibilities within the molecule. scispace.combiointerfaceresearch.com

DFT calculations also allow for the generation of Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution on the molecule's surface. biointerfaceresearch.com These maps help identify nucleophilic (electron-rich) and electrophilic (electron-poor) sites, predicting how the molecule will interact with biological targets. scispace.com

Table 2: Key Parameters from DFT Calculations and Their Significance

| DFT Parameter | Significance |

|---|---|

| HOMO Energy | Indicates electron-donating capability. |

| LUMO Energy | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | Relates to chemical reactivity and stability. scispace.com |

This table summarizes common quantum chemical descriptors used to analyze molecular properties. scispace.comnih.govbiointerfaceresearch.com

Virtual Screening and Ligand-Based Design for Novel Analogues

Virtual screening (VS) is a powerful computational strategy used in the early stages of drug discovery to search large compound libraries for molecules that are likely to bind to a specific protein target. nih.gov This approach significantly reduces the number of compounds that need to be synthesized and tested experimentally, saving time and resources. mdpi.com Structure-based virtual screening (SBVS), a common form of VS, uses docking to evaluate a large number of compounds against the 3D structure of the target. nih.govnih.gov

In the context of benzamidoxime research, VS campaigns have been instrumental in identifying novel ligands. nih.gov For example, a benzamidoxime scaffold can be used as a query to search vast chemical databases, like the Enamine REAL database, for analogues with potentially improved properties. nih.gov This process led to the discovery of new derivatives with different substituents on the benzene (B151609) ring, providing a basis for developing structure-activity relationships. nih.gov

Ligand-based design is another approach used when the 3D structure of the target is unknown. It relies on the knowledge of known active compounds to identify new ones, based on the principle that structurally similar molecules are likely to have similar biological activities.

Protein 3D Model Selection and Validation for Computational Studies

The accuracy of structure-based computational methods like molecular docking and virtual screening is highly dependent on the quality of the 3D protein structure used. nih.gov When an experimental structure (from X-ray crystallography or NMR) is unavailable, homology modeling is a common technique to generate a theoretical 3D model of the target protein. researchgate.net This method uses the known structure of a homologous protein (a "template") to build a model of the "target" sequence. nih.gov

The selection of an appropriate template is a critical step. It is not always the template with the highest sequence identity that yields the best model for docking studies. nih.gov Sometimes, a template that is co-crystallized with a ligand, even with lower sequence identity, can provide a more relevant binding site conformation. nih.gov

Once a model is built, it must be validated. Various tools and metrics are used to assess the quality of the generated model, checking for correct stereochemistry, bond lengths, and angles. For docking applications, a crucial validation step involves assessing the model's ability to correctly predict the binding mode of known ligands or to distinguish known active compounds from inactive "decoy" molecules in a process called enrichment. nih.gov In some cases, a homology-modeled structure of a target, such as Plasmodium falciparum adenylosuccinate lyase (PfADSL), has been successfully used for docking studies of amidoxime-containing compounds. researchgate.net

Table of Mentioned Compounds

| Compound Name | Class / Type |

|---|---|

| This compound | Benzamidoxime Derivative |

| Benzamidoxime | Core Scaffold |

| Benzamidine | Related Amidoxime (B1450833) Compound |

| VIS1201 | Benzamidoxime Derivative |

Biological Evaluation Methodologies for 4,n Dihydroxy Benzamidine Derivatives in Vitro Research

Enzymatic Assays for Inhibitory Potency (IC50, Ki determination)

Enzymatic assays are crucial for quantifying the inhibitory potential of 4,N-dihydroxy-benzamidine derivatives against specific enzyme targets. These assays measure how effectively a compound interferes with an enzyme's activity, providing key quantitative metrics such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). edx.orgnih.gov

The IC50 value represents the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50% under specific experimental conditions. edx.orgaatbio.com It is a widely used measure of an inhibitor's potency. bath.ac.uk The Ki value, or inhibition constant, is a more absolute measure of binding affinity between the inhibitor and the enzyme. aatbio.com Unlike the IC50 value, which can be influenced by the concentration of the substrate used in the assay, the Ki is an intrinsic constant for the enzyme-inhibitor complex. edx.orgaatbio.com For tight-binding inhibitors, the Morrison equation is often used to determine an accurate Ki value. researchgate.net

In the context of this compound derivatives, a key target has been the trypanosome alternative oxidase (TAO), an enzyme essential for the respiration of the bloodstream forms of Trypanosoma brucei. nih.govacs.org Researchers have synthesized and evaluated series of related compounds, such as N-n-alkyl-3,4-dihydroxybenzamides, as inhibitors of this enzyme in cell-free mitochondrial preparations. nih.govnih.gov These assays are performed using a fixed concentration of a specific substrate for the enzyme, and the reaction rate is measured in the presence of varying concentrations of the inhibitor to generate a dose-response curve from which the IC50 is calculated. nih.govbath.ac.uk

Table 1: Key Terms in Enzymatic Inhibition Assays

| Term | Definition | Significance |

|---|---|---|

| IC50 | The concentration of an inhibitor that reduces enzyme activity by 50%. edx.org | A common measure of inhibitor potency; dependent on assay conditions. edx.orgaatbio.com |

| Ki | The dissociation equilibrium constant for the enzyme-inhibitor complex. edx.org | An intrinsic measure of the inhibitor's binding affinity, independent of enzyme concentration. aatbio.com |

Cell-Based Assays for Anti-Parasitic Activity (e.g., Trypanosoma brucei)

Cell-based assays are fundamental for evaluating the efficacy of compounds against pathogenic parasites in a biologically relevant environment. For this compound derivatives, a significant focus has been on their activity against Trypanosoma brucei, the parasite responsible for human African trypanosomiasis (sleeping sickness). nih.govnih.gov

These in vitro assays involve cultivating the bloodstream form of T. brucei and exposing the parasites to various concentrations of the test compounds. nih.gov The effectiveness of the compound is typically determined by measuring the inhibition of parasite growth over a set period, often 48 to 72 hours. The viability of the parasites can be assessed using fluorescent dyes like resazurin (B115843) (AlamarBlue), which changes color in the presence of metabolically active cells. The fluorescence or absorbance is measured, and the data are used to calculate an IC50 value, representing the drug concentration that inhibits parasite growth by 50%. biorxiv.org

Research has shown that derivatives such as N-n-alkyl-3,4-dihydroxybenzamides exhibit potent activity against T. brucei brucei. nih.govnih.gov The rationale for investigating these compounds stems from their ability to target the parasite's unique respiratory system, specifically the trypanosome alternative oxidase (TAO). nih.govnih.gov By inhibiting this crucial enzyme, the compounds disrupt the parasite's energy metabolism, leading to its death. The high predictive value of these cell-based assays has been demonstrated in the successful development of anti-trypanosomal drugs. nih.gov

Biophysical Assays for Protein Aggregation Modulation (e.g., ThT fluorescence, Congo Red binding)

Biophysical assays are employed to investigate the ability of this compound derivatives to modulate the aggregation of proteins, a pathological hallmark of several neurodegenerative diseases. biorxiv.orgresearchgate.net These methods detect the formation of amyloid fibrils, which are ordered protein aggregates rich in β-sheet structures. nih.gov

Thioflavin T (ThT) Fluorescence Assay: Thioflavin T is a fluorescent dye that exhibits a significant increase in fluorescence emission upon binding to the β-sheet structures of amyloid fibrils. researchgate.netuniver.kharkov.ua This assay is widely used to monitor the kinetics of fibril formation in real-time. nih.gov To test the inhibitory effect of a compound, the protein is incubated under aggregation-promoting conditions (e.g., elevated temperature, acidic pH) in the presence and absence of the test compound. biorxiv.org A reduction in the ThT fluorescence intensity in the presence of the compound indicates inhibition of fibril formation. biorxiv.orgresearchgate.net

Congo Red (CR) Binding Assay: Congo Red is a histological dye known for its ability to bind to amyloid fibrils, resulting in a characteristic red-shift in its absorbance spectrum. biorxiv.orgnih.gov This spectral change is used to confirm the presence of amyloid structures. A decrease in the absorbance shift in samples treated with a test compound suggests that the compound interferes with the formation of the ordered β-sheet structures characteristic of amyloid fibrils. biorxiv.org

Studies on benzamidine (B55565) have demonstrated its ability to effectively inhibit the fibrillation of human lysozyme (B549824), a model protein for amyloidosis studies. biorxiv.orgresearchgate.net These biophysical assays confirmed that benzamidine reduces the formation of fibrils in a dose-dependent manner, suggesting its potential as an anti-amyloidogenic agent. biorxiv.org

In Vitro Cytotoxicity Evaluation in Relevant Cell Lines (e.g., HEK 293)

Assessing the cytotoxicity of investigational compounds in mammalian cell lines is a critical step in early-stage drug discovery. This evaluation helps to determine the compound's therapeutic window—the concentration range where it is effective against a target (e.g., a parasite or bacterium) but not harmful to host cells. The Human Embryonic Kidney 293 (HEK 293) cell line is commonly used for this purpose as it provides a model for general human cell toxicity. nih.govresearchgate.netbiorxiv.org

The most frequently used method is the MTT assay , which is a colorimetric assay for assessing cell metabolic activity. nih.govnih.gov Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells. Cells are cultured with varying concentrations of the test compound for a specified period. Subsequently, the formazan crystals are dissolved, and the absorbance is measured. A decrease in absorbance indicates reduced cell viability and thus, cytotoxicity. biorxiv.org

For many benzamidine derivatives, cytotoxicity is evaluated in parallel with their antimicrobial or anti-parasitic activity to calculate a Selectivity Index (SI) . The SI is the ratio of the cytotoxic concentration (e.g., CC50 in a mammalian cell line) to the effective concentration (e.g., IC50 against a parasite). A higher SI value is desirable, as it indicates greater selectivity for the target pathogen over host cells. Studies have shown that many novel benzamidine derivatives exhibit low cytotoxicity against HEK 293 cells, with cell viability remaining high even at concentrations effective against pathogens. nih.govnih.govresearchgate.net For example, certain benzamidine analogues showed weak cytotoxicity against HEK 293 cells at a concentration of 7.81 µg/mL. nih.gov

Table 3: Compounds Mentioned

| Compound Name |

|---|

| This compound |

| N-n-alkyl-3,4-dihydroxybenzamides |

| Thioflavin T |

| Congo Red |

| 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) |

| Resazurin |

| Human Lysozyme |

| Ampicillin |

| Chlorhexidine |

Advanced Research Perspectives and Future Directions for 4,n Dihydroxy Benzamidine

Rational Design of Highly Selective and Potent Amidoxime (B1450833) Inhibitors

The rational design of inhibitors targeting specific biological molecules is a cornerstone of modern medicinal chemistry. For 4,N-Dihydroxy-benzamidine, future design strategies will likely focus on leveraging its core structure to create highly selective and potent inhibitors for various enzyme families. The amidoxime moiety is a key functional group, known to be a bioisostere of hydroxamates and capable of chelating transition metal ions like zinc. nih.gov This property makes it a prime candidate for targeting metalloenzymes.

One promising avenue is the development of histone deacetylase (HDAC) inhibitors. Research has already provided proof-of-concept that amidoximes can exhibit submicromolar HDAC inhibitory activity, suggesting their potential as epigenetic drugs for cancer therapy. nih.gov Future rational design efforts for this compound derivatives could involve:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the substituents on the benzene (B151609) ring to enhance binding affinity and selectivity for specific HDAC isoforms.

Computational Modeling: Employing molecular docking and dynamics simulations to predict the binding modes of this compound derivatives within the active sites of target enzymes like Factor Xa or topoisomerases. frontiersin.orgnih.gov

Bioisosteric Replacement: Exploring replacements for the benzene ring with other heterocyclic systems to improve pharmacokinetic properties and target engagement. nih.gov The design of novel benzimidazole (B57391) amidines as multi-target inhibitors for non-small cell lung cancer serves as an example of this approach. mdpi.com

These strategies aim to optimize the molecular architecture of this compound, transforming it from a lead compound into a fine-tuned therapeutic candidate with high potency and minimal off-target effects.

Exploration of Novel Therapeutic Applications Beyond Current Research Areas

The structural features of this compound suggest a wide range of potential therapeutic applications that extend beyond a single disease category. The amidoxime group is not only a metal chelator but can also act as a nitric oxide (NO) donor, opening up possibilities in cardiovascular medicine. nih.govresearchgate.net The exploration of novel therapeutic areas is a critical future direction.

Anticancer Agents: Beyond HDAC inhibition, amidoxime-containing compounds have demonstrated broad antiproliferative effects. For instance, certain quinoline (B57606) amidoximes have shown strong activity against lung, cervical, and colorectal cancer cell lines. mdpi.com Further investigation could position this compound derivatives as candidates for various oncology indications.

Cardiovascular Drugs: The ability of amidoximes to donate NO suggests potential for vasodilation and regulation of blood pressure. researchgate.net Some bis-amidoximes have shown good activity in inhibiting thrombus formation, indicating a potential role in treating thrombotic disorders. nih.gov

Anti-infective Agents: Amidoxime-containing structures have been investigated for their activity against protozoa and Pneumocystis, suggesting a potential application in treating infectious diseases. researchgate.net

The table below summarizes potential therapeutic avenues for amidoxime-based compounds, which could guide future research on this compound.

| Therapeutic Area | Potential Mechanism of Action | Example Research Finding | Citation(s) |

| Oncology | Histone Deacetylase (HDAC) Inhibition | Amidoximes possess submicromolar HDAC inhibitory activity and induce cancer cell death. | nih.gov |

| Antiproliferative Effects | Quinoline amidoximes show potent growth-inhibitory effects on various cancer cell lines. | mdpi.com | |

| Cardiovascular | Nitric Oxide (NO) Donation | Bis-amidoximes exhibit activity in inhibiting thrombus formation in arterioles and venules. | nih.gov |

| Vasodilation | The NO-donating capability of amidoximes may be useful for blood pressure regulation. | researchgate.net | |

| Infectious Diseases | Antiprotozoal Activity | Amidoximes have been studied for activity against protozoan and Pneumocystis infections. | researchgate.net |

Integration of Multi-Omics Data in Understanding Biological Effects

To fully understand the biological impact of this compound, future research must move beyond single-target interactions and embrace a systems-level perspective. The integration of multi-omics data—including genomics, transcriptomics, proteomics, and metabolomics—offers a powerful approach to comprehensively map the compound's mechanism of action, identify off-target effects, and discover biomarkers of response. nih.gov

For example, treating cancer cells with this compound and subsequently performing multi-omics analysis could reveal:

Transcriptomics (RNA-seq): Changes in gene expression that highlight the cellular pathways perturbed by the compound.

Proteomics: Alterations in protein abundance and post-translational modifications, which can help identify the direct and indirect targets of the drug. nih.gov

Metabolomics: Shifts in the cellular metabolic profile, providing insights into how the compound affects cellular energy and biosynthesis pathways. ed.ac.uk

This integrated approach can provide a holistic view of the drug's effect, facilitating the identification of novel mechanisms and potential combination therapies. nih.govnih.gov While currently applied in fields like neurodegenerative disease and pulmonary fibrosis, these techniques are directly applicable to elucidating the function of novel chemical entities like this compound. nih.govnih.gov

Development of this compound as Chemical Probes for Target Validation

A crucial step in drug development is confirming that a compound's therapeutic effect is mediated through its intended molecular target. nih.gov Developing derivatives of this compound as chemical probes is a key future direction for unequivocally validating its biological targets within a complex cellular environment. nih.gov

A chemical probe is typically created by modifying the parent molecule to include a reporter tag (e.g., biotin (B1667282) or a fluorescent dye) and often a reactive group for covalent linkage, without significantly altering its biological activity. Such a probe would enable several powerful experimental approaches:

Pull-down Assays: The probe can be used to capture its binding partners from cell lysates, which can then be identified using mass spectrometry.

Cellular Imaging: A fluorescently tagged probe could be used to visualize the subcellular localization of the compound's targets.

Target Occupancy Studies: Probes can help quantify the extent to which the drug engages its target in living cells.

The development of such tools is essential for deconvoluting the therapeutically relevant targets from non-specific interactions, thereby strengthening the case for its further development. chemrxiv.org

Emerging Methodologies in Benzamidoxime (B57231) Research

The field of chemical biology is continually evolving, with new methodologies emerging that can accelerate the research and development of compounds like this compound.

Advanced Synthesis Platforms: The traditional synthesis of amidoximes from nitriles and hydroxylamine (B1172632) is well-established. nih.gov However, emerging platforms like the "in situ build-up library method" allow for the rapid generation and screening of hundreds of analogs without laborious purification steps, significantly speeding up the discovery of potent derivatives. miragenews.com

Novel Target Identification Techniques: Beyond traditional affinity-based methods, new technologies are providing more sophisticated ways to identify drug targets in live cells. For example, electroaffinity labeling (ECAL) uses a small, redox-active group to induce covalent protein capture upon electrochemical activation, offering a controlled way to identify direct binding partners. chemrxiv.org

Chemoproteomics: This field uses chemical probes to map protein activity and interactions on a proteome-wide scale. Applying advanced chemoproteomic strategies to this compound could provide unbiased identification of its targets and off-targets. nih.gov

By embracing these emerging methodologies, researchers can overcome many of the traditional hurdles in drug discovery, enabling a more efficient and comprehensive investigation of this compound and its therapeutic potential.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4,N-Dihydroxy-benzamidine, and what methodological considerations are critical for reproducibility?

- Methodology : The synthesis of hydroxyamidine derivatives like this compound typically involves the reaction of imidoyl chloride with hydroxylamine under controlled conditions . Key steps include maintaining anhydrous environments, optimizing reaction temperatures, and using stoichiometric equivalents of reagents. Purification via recrystallization or column chromatography is essential to isolate the product. Hazard assessments (e.g., decomposition risks, mutagenicity screening) should precede synthesis, as highlighted in protocols for analogous compounds .

Q. How can researchers structurally characterize this compound using spectroscopic and crystallographic techniques?

- Methodology :

- X-ray crystallography : Resolve hydrogen-bonding patterns and planar distortions (e.g., benzene ring twists up to 59.2°) .

- NMR/IR spectroscopy : Identify hydroxyl (-OH) and amidine (-C(NH)NH2) functional groups. For example, IR peaks near 3200–3500 cm⁻¹ indicate O–H/N–H stretches .

- Mass spectrometry : Confirm molecular weight and fragmentation patterns using ESI-MS or MALDI-TOF .

Q. What analytical techniques are recommended for assessing the purity and stability of this compound?

- Methodology :

- HPLC/GC-MS : Quantify impurities and monitor degradation products under varying pH/temperature conditions .

- DSC/TGA : Evaluate thermal stability; DSC can detect exothermic decomposition events, as observed in structurally related anomeric amides .

- UV-Vis spectroscopy : Track stability in solution (e.g., absorbance shifts due to tautomerization) .

Advanced Research Questions

Q. How can synthetic protocols for this compound be optimized to improve yield and scalability while mitigating hazards?

- Methodology :

- Scale-up adjustments : Replace volatile solvents (e.g., dichloromethane) with safer alternatives (acetonitrile) and employ flow chemistry for exothermic reactions .

- Catalytic systems : Test Lewis acids (e.g., Na pivalate) to accelerate amidoxime formation .

- Safety protocols : Conduct Ames testing to assess mutagenicity and implement fume hoods/PPE for handling intermediates .

Q. How should researchers resolve contradictions in reported biological activity data for this compound derivatives?

- Methodology :

- Dose-response studies : Replicate assays (e.g., antimicrobial MIC tests) across multiple cell lines/strains to identify context-dependent effects .

- Metabolite profiling : Use LC-MS to detect degradation products that may interfere with bioactivity .

- Statistical validation : Apply ANOVA to compare datasets and identify outliers from conflicting studies .

Q. What strategies are effective for elucidating structure-activity relationships (SARs) in this compound analogs?

- Methodology :

- Substituent screening : Synthesize derivatives with electron-withdrawing (e.g., -CF3) or donating (-OCH3) groups and test their inhibitory effects on target enzymes .

- Molecular docking : Use software like AutoDock to predict binding affinities to biological targets (e.g., kinases or bacterial enzymes) .

- Free-Wilson analysis : Quantify contributions of substituents to bioactivity using regression models .

Q. What computational approaches are suitable for predicting the reactivity and tautomeric equilibria of this compound?

- Methodology :

- DFT calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level to model tautomerization (e.g., amidine ⇌ imino hydroxylamine) .

- MD simulations : Study solvent effects on stability in aqueous or DMSO environments .

Q. How can researchers evaluate the hydrolytic stability of this compound under physiological conditions?

- Methodology :

- pH-dependent studies : Incubate the compound in buffers (pH 2–9) and monitor degradation via HPLC .

- Enzymatic assays : Test susceptibility to esterases or amidases using fluorogenic substrates .

Data Management & Best Practices

Q. What frameworks ensure FAIR (Findable, Accessible, Interoperable, Reusable) data management for this compound research?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.